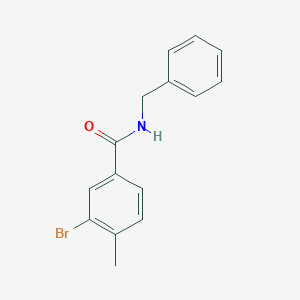![molecular formula C22H21BrN2O4S B321953 3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide](/img/structure/B321953.png)
3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its bromine, ethoxy, sulfonyl, and methyl functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps, including the introduction of bromine, ethoxy, and sulfonyl groups to a benzamide core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical databases and publications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens, nitrating agents). Reaction conditions, such as temperature, pressure, and solvent, play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides.
Aplicaciones Científicas De Investigación
3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-methylaniline: A related compound with similar bromine and methyl functional groups.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-3-methylbenzamide: Another compound with similar structural features but lacking the bromine atom.
Uniqueness
3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its bromine atom, in particular, can significantly influence its reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C22H21BrN2O4S |
|---|---|
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
3-bromo-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-3-29-19-10-6-18(7-11-19)25-30(27,28)20-12-8-17(9-13-20)24-22(26)16-5-4-15(2)21(23)14-16/h4-14,25H,3H2,1-2H3,(H,24,26) |
Clave InChI |
DVYNTDJLAQGKJC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br |
SMILES canónico |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321871.png)
![N-(4-{[2-({5-nitro-2-furyl}methylene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321873.png)
![N-(4-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321875.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclohexanecarboxamide](/img/structure/B321876.png)
![3-bromo-N-{2-[(3-bromo-4-methylbenzoyl)amino]-1-methylethyl}-4-methylbenzamide](/img/structure/B321877.png)
![N-[4-({2-[(2,4-dibromo-6-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321878.png)
![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321880.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321881.png)
![N-(4-{[2-(5-bromo-2-furoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321882.png)
![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B321883.png)
![N-(4-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321885.png)
![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321891.png)
![N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321892.png)

